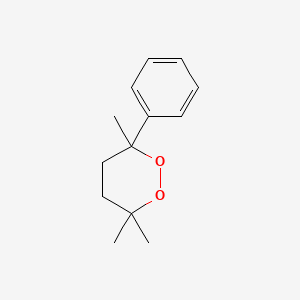
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(b)fluoranthene, which is an environmental pollutant found in combustion products such as cigarette smoke and vehicle exhaust. This compound is of interest due to its potential biological activity and its role in the formation of DNA adducts, which are linked to carcinogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene typically involves the catalytic hydrogenation of benzo(b)fluoranthene followed by dihydroxylation. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The dihydroxylation step can be achieved using osmium tetroxide or potassium permanganate as oxidizing agents .
Industrial Production Methods: the general principles of catalytic hydrogenation and dihydroxylation would apply if scaled up for industrial purposes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene can undergo further oxidation to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced back to benzo(b)fluoranthene under certain conditions.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Benzo(b)fluoranthene.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study the metabolism of PAHs and their derivatives.
- Investigated for its role in the formation of DNA adducts and its potential mutagenic effects .
Biology:
- Studied for its interactions with cellular components, particularly DNA, and its potential to induce genetic mutations .
Medicine:
- Research into its carcinogenic potential and its role in cancer development.
- Potential use in developing biomarkers for exposure to environmental pollutants .
Industry:
Mécanisme D'action
Mechanism: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene exerts its effects primarily through the formation of DNA adducts. These adducts are formed when the compound or its metabolites covalently bind to DNA, causing mutations that can lead to carcinogenesis .
Molecular Targets and Pathways:
DNA: The primary target, leading to the formation of adducts.
Enzymatic Pathways: Involves cytochrome P450 enzymes that metabolize the compound into reactive intermediates capable of binding to DNA.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Benzo(k)fluoranthene: Similar structure and biological activity.
Dibenz(a,h)anthracene: Another PAH with known mutagenic effects.
Uniqueness: trans-9,10-Dihydro-9,10-dihydroxybenzo(b)fluoranthene is unique due to its specific metabolic pathway and the particular DNA adducts it forms. Its study provides insights into the mechanisms of PAH-induced carcinogenesis and the role of specific metabolites in this process .
Propriétés
Numéro CAS |
77060-93-6 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(16S,17S)-pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
Clé InChI |
YLNWBCYXHFQMPV-ICSRJNTNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=C[C@@H]([C@H]5O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

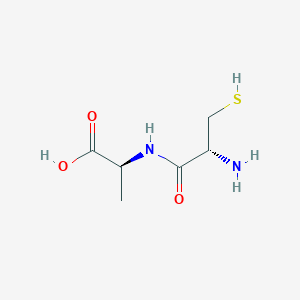
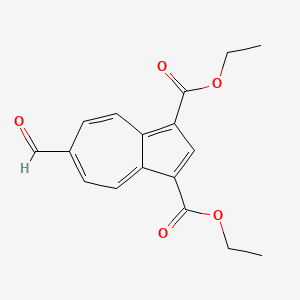
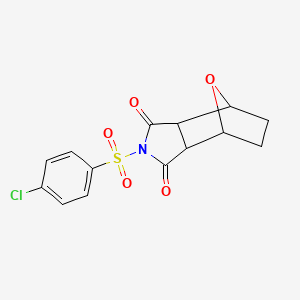
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
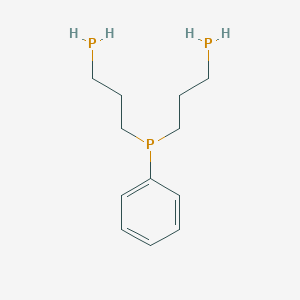
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
